molecular formula C18H14N2O6 B12192812 {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

Cat. No.: B12192812
M. Wt: 354.3 g/mol
InChI Key: OHFYAPXJZZVQTH-UHFFFAOYSA-N
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Description

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a quinazolinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the benzodioxole and quinazolinone intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, the compound may interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(1,3-Benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is unique due to its combination of the benzodioxole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetic acid

InChI

InChI=1S/C18H14N2O6/c1-10-19-14-4-3-12(24-8-17(21)22)7-13(14)18(23)20(10)11-2-5-15-16(6-11)26-9-25-15/h2-7H,8-9H2,1H3,(H,21,22)

InChI Key

OHFYAPXJZZVQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)O)C(=O)N1C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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